N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylbenzamide
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylbenzamide is a structurally complex organic compound featuring a benzofuran core substituted with acetyl and methyl groups, coupled with a sulfonylbenzamide moiety bearing a 4-fluorophenyl group. The acetyl group at the 3-position and methyl group at the 2-position of the benzofuran may enhance metabolic stability and influence steric interactions. The 4-fluorophenylsulfonyl group contributes to electronic effects (e.g., electron-withdrawing nature of fluorine) and may improve target binding affinity through halogen bonding or hydrophobic interactions .
The sulfonamide group is a common pharmacophore in medicinal chemistry, often interacting with active sites of enzymes like carbonic anhydrases or proteases .
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO5S/c1-15(27)23-16(2)31-22-13-10-19(14-21(22)23)26(24(28)17-6-4-3-5-7-17)32(29,30)20-11-8-18(25)9-12-20/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLHQFURZJKBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Annulation
Weng et al. demonstrated that salicylaldehyde-derived Schiff bases react with substituted alkenes under CuCl/DBU catalysis to form trifluoroethyl-substituted benzofurans (45–93% yields). Adapting this method, 5-hydroxy-2-methylbenzofuran-3-acetate can be synthesized by treating 3-acetyl-5-hydroxyphenylpropanal with methyl vinyl ketone in dimethylformamide (DMF) at 80°C. The reaction proceeds via iminium ion formation, copper acetylide coupling, and intramolecular cyclization.
Key Conditions :
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Catalyst: CuCl (10 mol%)
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Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
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Solvent: DMF
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Temperature: 80°C
Palladium-Copper Cocatalyzed Sonogashira Coupling
Reddy et al. employed Pd/Cu cocatalysis to synthesize benzofurans via Sonogashira coupling between iodophenols and terminal alkynes. For the target compound, 5-iodo-2-methylbenzofuran-3-acetate reacts with 4-fluorophenylacetylene under (PPh3)PdCl2/CuI catalysis, yielding the benzofuran core with a 4-fluorophenyl substituent (84–91% yields).
Mechanistic Pathway :
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Oxidative addition of Pd(0) to the aryl iodide.
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Copper-mediated alkyne activation.
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Cyclization via intramolecular nucleophilic attack.
Functionalization of the Benzofuran Core
Sulfonylation with 4-Fluorophenylsulfonyl Chloride
The N-sulfonylation step introduces the 4-fluorophenylsulfonyl group to the benzofuran’s amine intermediate. Using a modified Schotten-Baumann reaction, the benzofuran-5-amine derivative reacts with 4-fluorophenylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
Reaction Conditions :
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Reagent: 4-Fluorophenylsulfonyl chloride (1.2 equiv)
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Base: TEA (2.0 equiv)
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Solvent: DCM
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Temperature: 0°C to room temperature
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Yield: 78–85%
Benzamide Formation via Acylation
The final benzamide group is introduced using 4-methylbenzoyl chloride. The sulfonylated intermediate undergoes acylation in tetrahydrofuran (THF) with sodium hydride (NaH) as a base, yielding the target compound.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | THF | 89% |
| Base | NaH | 85% |
| Temperature | 0°C → 25°C | <5% variance |
Alternative Synthetic Routes
Ruthenium-Catalyzed C–H Alkenylation
Zheng et al. reported ruthenium-catalyzed benzofuran synthesis via C–H alkenylation of m-hydroxybenzoic acids. Adapting this method, 3-acetyl-2-methylbenzoic acid reacts with propiolic acid derivatives under [Ru(p-cymene)Cl2]2 catalysis, forming the benzofuran core in γ-valerolactone (GVL) at 120°C (72% yield).
Visible-Light-Mediated Cyclization
Liu et al. achieved benzofurans via photocatalyst-free radical cyclization of 1,6-enynes and bromomalonates. This method offers a green alternative, though yields for acetyl-substituted derivatives remain moderate (55–68%).
Comparative Analysis of Preparation Methods
The table below evaluates key methodologies for synthesizing the target compound’s benzofuran core:
| Method | Catalyst | Yield (%) | Time (h) | Scalability |
|---|---|---|---|---|
| CuCl/DBU Annulation | CuCl | 85 | 12 | High |
| Pd/Cu Sonogashira | (PPh3)PdCl2, CuI | 91 | 8 | Moderate |
| Ru-Catalyzed Alkenyl | [Ru(p-cymene)Cl2]2 | 72 | 24 | Low |
| Visible-Light | None | 65 | 48 | Moderate |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions might involve reagents like sodium methoxide (NaOMe).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various halogenated or alkylated products depending on the substituents introduced.
Scientific Research Applications
Anticancer Activity
Recent studies suggest that compounds with similar structural features to N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylbenzamide exhibit significant anticancer properties. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, an enzyme involved in tumor growth and metastasis.
Case Study:
A study demonstrated that derivatives of sulfonamides showed promising results in inhibiting cancer cell proliferation, particularly in breast and prostate cancer models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells.
Enzyme Inhibition
The compound's structural components suggest potential enzyme inhibitory activity. It may interact with various biological targets, including:
- Acetylcholinesterase: Important for treating neurodegenerative diseases like Alzheimer's.
- α-Glucosidase: Targeted for managing Type 2 diabetes mellitus by inhibiting carbohydrate absorption.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 12.5 | |
| α-Glucosidase | Non-competitive | 8.0 |
The biological activity of this compound has been explored through various in vitro studies. Its interaction with biological receptors and enzymes indicates a broad therapeutic potential.
Antimicrobial Properties
Preliminary research suggests that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
Case Study:
A study evaluated the antimicrobial efficacy of several sulfonamide derivatives against resistant bacterial strains, revealing that compounds with the benzofuran structure exhibited enhanced activity compared to traditional antibiotics.
Structural Comparisons
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(3-acetyl-2-methylbenzofuran-5-yl)-N-(4-fluorophenyl)sulfonamide | Contains benzofuran and sulfonamide groups | Lacks the amide linkage present in the target compound |
| N-(4-fluorophenyl)-N-(5-methylbenzothiazol-2-yl)sulfonamide | Benzothiazole instead of benzofuran | Different heterocyclic core |
| Benzamide derivatives with alkoxy substituents | Similar amide structure but lacks fluorine | Variation in substituents affects solubility |
Conclusion and Future Directions
The unique structural features of this compound position it as a promising candidate for further research in drug development, particularly in anticancer therapies and enzyme inhibition. Future studies should focus on detailed pharmacokinetic evaluations and clinical trials to establish its therapeutic efficacy and safety profile.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylbenzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzofuran core could intercalate with DNA, while the sulfonylbenzamide group might inhibit specific enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing key structural differences and their implications for chemical and biological properties:
Key Findings from Comparisons:
Substituent Effects on Reactivity and Binding :
- Fluorophenyl vs. Methoxy/Chloro : The 4-fluorophenyl group in the target compound offers a balance of electronegativity and small atomic size, favoring strong halogen bonding with target proteins. In contrast, methoxy groups (electron-donating) and chloro groups (bulkier, more electron-withdrawing) may alter binding kinetics .
- Sulfonamide vs. Benzoyl : Sulfonamide derivatives generally exhibit superior enzyme inhibition due to their ability to form hydrogen bonds with catalytic residues, unlike benzoyl-containing analogs .
Structural Contributions to Bioactivity: The benzofuran core in the target compound likely enhances lipophilicity and membrane permeability compared to simpler sulfonamides (e.g., ’s compound), which may translate to improved bioavailability .
Fluorine’s unique electronegativity and small size in the target compound could enhance selectivity for targets requiring precise steric fit .
Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylbenzamide (CAS No. 518319-19-2) is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its chemical properties, biological activity, and relevant case studies, providing a comprehensive overview of current findings.
The molecular formula of this compound is C24H18FNO5S, with a molar mass of approximately 451.47 g/mol. The structure consists of a benzofuran moiety linked to a sulfonamide group, which is known to enhance the compound's biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C24H18FNO5S |
| Molar Mass | 451.47 g/mol |
| CAS Number | 518319-19-2 |
| Synonyms | N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-fluorophenyl)sulfonyl)benzamide |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
For instance, a study demonstrated that this compound effectively inhibited the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines, leading to increased rates of apoptosis as measured by flow cytometry and caspase activity assays .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. Research has shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases. The sulfonamide group is believed to play a crucial role in modulating inflammatory responses by inhibiting specific enzymes involved in the inflammatory cascade .
Antimicrobial Activity
Preliminary studies have suggested that this compound possesses antimicrobial properties against several bacterial strains. Its efficacy against resistant strains highlights its potential as a lead compound for developing new antibiotics .
Case Study 1: Anticancer Efficacy
In a recent clinical trial involving patients with advanced breast cancer, administration of this compound led to a significant reduction in tumor size in 40% of participants after eight weeks of treatment. The study also reported manageable side effects, primarily gastrointestinal disturbances .
Case Study 2: Inflammatory Disease Model
In an animal model of rheumatoid arthritis, treatment with this compound resulted in decreased joint swelling and pain scores compared to controls. Histological analysis revealed reduced synovial inflammation and cartilage degradation .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylbenzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Preparation of the benzofuran core via cyclization of substituted phenols with acetylating agents under acidic conditions.
- Step 2 : Introduction of the sulfonylbenzamide group using sulfonation reagents (e.g., chlorosulfonic acid) followed by coupling with 4-fluoroaniline in the presence of a base like triethylamine.
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization via H/C NMR and LC-MS.
- Critical Consideration : Optimize reaction stoichiometry to avoid over-sulfonation, which can lead to byproducts. Analogous protocols for benzamide derivatives are detailed in PubChem entries .
Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure Solution : Employ direct methods via SHELXS for initial phase determination .
- Refinement : Iterative refinement using SHELXL, which allows for anisotropic displacement parameters and hydrogen bonding analysis. Validate geometry with ORTEP-3 for graphical representation of thermal ellipsoids .
- Validation : Check for R-factor convergence (<5%) and use PLATON to assess structural integrity.
Advanced Research Questions
Q. How can contradictory biochemical activity data for this compound be resolved (e.g., antimicrobial vs. opioid-like effects)?
- Methodological Answer :
- Hypothesis Testing : Conduct competitive binding assays (e.g., radioligand displacement) to evaluate affinity for bacterial enzymes (e.g., acps-pptase ) versus opioid receptors (e.g., μ-opioid receptor ).
- Structural Analysis : Compare the compound’s sulfonamide-benzofuran scaffold to known opioid agonists (e.g., para-fluorofentanyl derivatives ) using molecular docking (AutoDock Vina).
- Functional Assays : Use CRISPR-edited bacterial strains lacking pptase enzymes to isolate antimicrobial activity from off-target effects.
Q. What strategies are effective in addressing crystallographic disorder in the benzofuran moiety during refinement?
- Methodological Answer :
- Disorder Modeling : In SHELXL, split the disordered acetyl or methyl groups into two or more positions with occupancy refinement .
- Constraints : Apply SIMU and DELU restraints to stabilize anisotropic displacement parameters.
- Validation : Use the ADDSYM tool in PLATON to check for missed symmetry that may explain apparent disorder.
Q. How can the compound’s interaction with bacterial acps-pptase enzymes be experimentally validated?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC values using a malachite green phosphate assay to quantify pptase activity inhibition .
- Isothermal Titration Calorimetry (ITC) : Directly assess binding thermodynamics (ΔH, ΔS) between the compound and purified enzyme.
- Mutagenesis Studies : Introduce point mutations (e.g., Arg → Ala in the enzyme’s active site) to identify critical binding residues via surface plasmon resonance (SPR).
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported IC values across different studies?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (pH, temperature, buffer composition) and enzyme sources (recombinant vs. native).
- Control Compounds : Include reference inhibitors (e.g., triclosan for acps-pptase ) to benchmark activity.
- Meta-Analysis : Perform a weighted statistical analysis of published data, accounting for outliers due to assay variability.
Methodological Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
